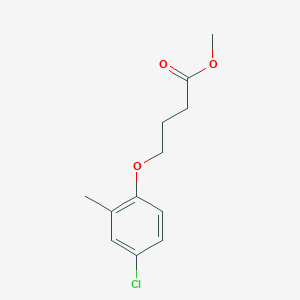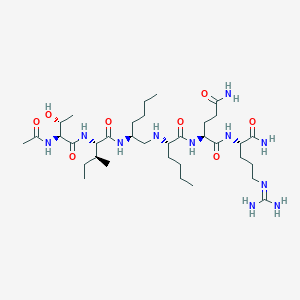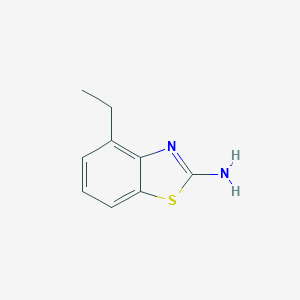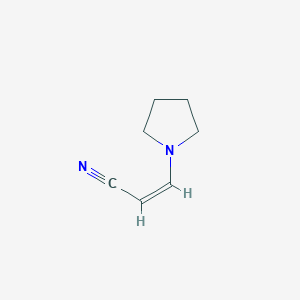
灭草隆
描述
Metobromuron is a phenylurea herbicide primarily used for pre-emergence control of broad-leaved weeds and grasses. It is moderately soluble in water and quite volatile, with a moderate risk of leaching into groundwater. Metobromuron is moderately persistent in soil and water systems and has a low mammalian toxicity but a high potential to bioaccumulate. It is classified as an irritant and is moderately toxic to birds, most aquatic organisms, and earthworms .
科学研究应用
Metobromuron has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide degradation and environmental fate.
Biology: Investigated for its effects on plant physiology and photosynthesis inhibition.
Medicine: Studied for its potential toxicological effects and mechanisms of action.
Industry: Utilized in agricultural practices for weed control in crops such as sunflowers, potatoes, tomatoes, soybeans, and tobacco .
作用机制
Target of Action
Metobromuron is a pre-emergence herbicide . It belongs to the chemical family of ureas and is classified as an inhibitor of photosynthesis . The primary target of Metobromuron is the photosynthetic pathway of plants .
Mode of Action
Metobromuron acts by inhibiting photosynthesis in susceptible weeds . It is mainly absorbed by the roots and transported acropetally within the plant after uptake . This interaction with its targets leads to the destruction of the chloroplasts, thereby inhibiting the photosynthetic process .
Biochemical Pathways
The affected biochemical pathway is the photosynthetic pathway. By inhibiting photosynthesis, Metobromuron disrupts the plant’s ability to convert light energy into chemical energy, which is crucial for the plant’s growth and survival .
Pharmacokinetics
Metobromuron is moderately soluble in water and quite volatile . There is a moderate risk that it may leach to groundwater . It is moderately persistent in soil systems and may also be persistent in water bodies, depending upon conditions . It has a high potential to bioaccumulate . These properties impact the bioavailability of Metobromuron in the environment.
Result of Action
The molecular and cellular effects of Metobromuron’s action result in the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the energy it needs to grow and survive, leading to its eventual death .
Action Environment
Environmental factors such as temperature, light, relative humidity of air, and soil can influence the availability of Metobromuron at the sites of uptake and translocation to the site of action . For instance, Metobromuron’s efficacy may be reduced when applied on soils with a high organic matter content . Moreover, it is moderately persistent in soil systems and may also be persistent in water bodies, depending upon conditions . These factors can influence Metobromuron’s action, efficacy, and stability in the environment.
生化分析
Biochemical Properties
Metobromuron plays a significant role in biochemical reactions by inhibiting photosynthetic electron transport at photosystem II (PSII) in plants . This inhibition occurs through the binding of metobromuron to the D1 protein in the PSII complex, preventing the transfer of electrons and thereby disrupting the photosynthetic process . The compound interacts with various biomolecules, including the D1 protein and plastoquinone, which are essential for the normal functioning of PSII. The nature of these interactions involves competitive inhibition, where metobromuron competes with plastoquinone for the QB binding site on the D1 protein .
Cellular Effects
Metobromuron affects various types of cells and cellular processes, particularly in plants. It disrupts cell function by inhibiting photosynthesis, leading to reduced energy production and eventual cell death . In addition to its impact on photosynthesis, metobromuron can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PSII can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can further affect gene expression and cellular metabolism, leading to a cascade of detrimental effects on plant cells.
Molecular Mechanism
The molecular mechanism of metobromuron involves its binding to the QB site of the D1 protein in the PSII complex . This binding prevents the normal transfer of electrons from plastoquinone to the next component in the electron transport chain, effectively halting the photosynthetic process . The inhibition of electron transport leads to the accumulation of ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA . Additionally, metobromuron can induce changes in gene expression by affecting the transcriptional regulation of genes involved in stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of metobromuron can change over time due to its stability, degradation, and long-term impact on cellular function . Metobromuron is moderately persistent in soil and water, which means it can remain active for extended periods under certain conditions . Over time, the compound can degrade into various metabolites, some of which may retain herbicidal activity . Long-term exposure to metobromuron can lead to chronic effects on cellular function, including sustained oxidative stress and disruption of metabolic processes .
Dosage Effects in Animal Models
The effects of metobromuron vary with different dosages in animal models. At low doses, the compound may have minimal impact on non-target organisms, while higher doses can lead to toxic or adverse effects . In animal studies, high doses of metobromuron have been associated with liver and kidney toxicity, as well as potential carcinogenic effects . Threshold effects have also been observed, where certain dosages result in significant physiological changes, such as alterations in enzyme activity and metabolic pathways .
Metabolic Pathways
Metobromuron is involved in various metabolic pathways, primarily related to its degradation and detoxification . The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate further breakdown . These metabolic reactions can lead to the formation of intermediate metabolites, which may undergo conjugation with glutathione or other molecules to enhance their excretion . The metabolic pathways of metobromuron can also affect metabolic flux and the levels of certain metabolites in the organism .
Transport and Distribution
Within cells and tissues, metobromuron is transported and distributed through various mechanisms . The compound can be absorbed by plant roots and translocated to aerial parts, where it exerts its herbicidal effects . Transporters and binding proteins may facilitate the movement of metobromuron within the plant, affecting its localization and accumulation . The distribution of metobromuron can also be influenced by environmental factors such as soil composition and moisture levels .
Subcellular Localization
The subcellular localization of metobromuron is primarily within the chloroplasts, where it targets the PSII complex . The compound’s activity is dependent on its ability to reach and bind to the D1 protein in the thylakoid membranes of chloroplasts . Post-translational modifications and targeting signals may play a role in directing metobromuron to specific compartments within the cell . The localization of metobromuron within chloroplasts is crucial for its effectiveness as a herbicide, as it ensures direct interaction with the photosynthetic machinery .
准备方法
Synthetic Routes and Reaction Conditions: Metobromuron can be synthesized through the reaction of 4-bromoaniline with methyl isocyanate, followed by methylation with dimethyl sulfate. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, metobromuron is produced by reacting 4-bromoaniline with methyl isocyanate in the presence of a solvent and a catalyst. The reaction mixture is then subjected to methylation using dimethyl sulfate. The product is purified through crystallization or distillation to obtain high-purity metobromuron .
化学反应分析
Types of Reactions: Metobromuron undergoes various chemical reactions, including:
Oxidation: Metobromuron can be oxidized to form 4-bromoaniline and other by-products.
Reduction: Reduction of metobromuron can lead to the formation of 4-bromoaniline.
Substitution: Metobromuron can undergo nucleophilic substitution reactions, particularly at the bromine atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions
Major Products:
Oxidation: 4-bromoaniline and other oxidized derivatives.
Reduction: 4-bromoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
Monuron: Another phenylurea herbicide with similar properties but different substitution patterns.
Diuron: A phenylurea herbicide with a different substitution pattern, used for similar applications.
Linuron: Similar to metobromuron but with different substituents on the phenyl ring.
Uniqueness of Metobromuron: Metobromuron is unique due to its specific substitution pattern, which gives it distinct physicochemical properties and herbicidal activity. Its moderate solubility, volatility, and persistence make it suitable for pre-emergence applications in various crops .
属性
IUPAC Name |
3-(4-bromophenyl)-1-methoxy-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDQEVORAMCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042157 | |
| Record name | Metobromuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] White solid; [HSDB] | |
| Record name | Metobromuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
IN WATER: 320 PPM AT 20 °C; SOL IN METHANOL, ETHANOL, ACETONE, CHLOROFORM, At 20 °C, in water 0.88 mg/100 g; in acetone more than 100 g/100 g; in ethanol 18.2 g/100 g; in chloroform 62.5 g/100 g | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000003 [mmHg], 3X10-6 MM HG @ 20 °C | |
| Record name | Metobromuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6158 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM CYCLOHEXANE, WHITE CRYSTALS | |
CAS No. |
3060-89-7 | |
| Record name | Metobromuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3060-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metobromuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metobromuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metobromuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOBROMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4251089P3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-96 °C | |
| Record name | METOBROMURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)



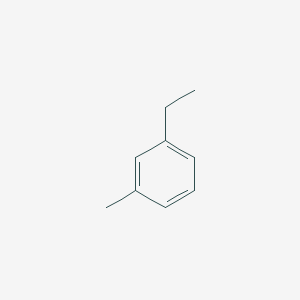

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
